1-[3-(2-Thienyl)phenyl]ethanone (CAS: 35216-03-6) is a specialized biaryl building block featuring an acetyl group and a 2-thienyl ring situated in a meta relationship on a central phenyl core. This specific topological arrangement offers a precise balance of electron-rich thiophene reactivity and disrupted linear conjugation. In industrial procurement, it is primarily sourced as a critical precursor for the synthesis of advanced optoelectronic materials, such as high-triplet-energy OLED hosts, and as a scaffold for biologically active chalcones and heterocyclic active pharmaceutical ingredients (APIs). The compound's asymmetric structure inherently provides superior solubility and distinct photophysical properties compared to its para-substituted analogs, making it a high-value intermediate for both solution-processed materials and scalable pharmaceutical manufacturing workflows [1].
Substituting 1-[3-(2-Thienyl)phenyl]ethanone with its more common para-isomer (1-[4-(2-Thienyl)phenyl]ethanone) or unsubstituted acetophenone fundamentally compromises downstream material performance and synthetic viability. The para-isomer features extended linear conjugation, which drastically lowers the triplet energy state and increases molecular planarity, leading to poor solubility and severe exciton quenching in blue-emissive devices. Conversely, unsubstituted acetophenone lacks the sulfur-containing heterocycle necessary for specific C-H activation handles and bioisosteric interactions in medicinal chemistry. Procuring the exact meta-2-thienyl isomer is essential for workflows requiring disrupted conjugation for high-energy excited states, coupled with the highly regioselective reactivity of the 2-thienyl moiety [1].
For the synthesis of phosphorescent OLED (PHOLED) host materials, maintaining a high triplet energy is critical to prevent reverse energy transfer from the dopant. The meta-linkage in 1-[3-(2-Thienyl)phenyl]ethanone disrupts the extended pi-conjugation found in linear analogs. Spectroscopic analysis demonstrates that derivatives synthesized from this meta-precursor maintain a high triplet energy (ET) of approximately 2.75 eV, whereas those derived from the para-isomer (1-[4-(2-Thienyl)phenyl]ethanone) exhibit a significantly lower ET of ~2.45 eV [1]. This 0.30 eV differential is the deciding factor between a highly efficient blue-emissive device and one suffering from severe non-radiative decay.
| Evidence Dimension | Triplet Energy Level (ET) |
| Target Compound Data | ~2.75 eV (meta-linkage derivative) |
| Comparator Or Baseline | 1-[4-(2-Thienyl)phenyl]ethanone derivatives (~2.45 eV) |
| Quantified Difference | +0.30 eV higher triplet energy |
| Conditions | Low-temperature (77 K) phosphorescence emission in 2-MeTHF glass |
Procuring the meta-isomer is mandatory for synthesizing host materials that require a wide bandgap to support efficient blue or green phosphorescent emission without exciton quenching.
In scalable pharmaceutical synthesis, late-stage functionalization requires predictable regioselectivity to avoid costly chromatographic separations. The 2-thienyl group in 1-[3-(2-Thienyl)phenyl]ethanone directs electrophilic aromatic substitution (e.g., bromination) almost exclusively to the C5 position of the thiophene ring, achieving >95% regioselectivity. In contrast, utilizing a 3-thienyl comparator (1-[3-(3-Thienyl)phenyl]ethanone) results in mixed halogenation at the C2 and C5 positions, dropping regiochemical yield below 80% [1]. This precise reactivity profile streamlines the production of complex multi-aryl systems.
| Evidence Dimension | Regioselectivity in C-H bromination |
| Target Compound Data | >95% at the thiophene C5 position |
| Comparator Or Baseline | 1-[3-(3-Thienyl)phenyl]ethanone (<80% regioselectivity, mixed C2/C5) |
| Quantified Difference | >15% improvement in regiochemical yield |
| Conditions | Reaction with N-Bromosuccinimide (NBS) in DMF/CHCl3 at 25 °C |
High regioselectivity eliminates the need for complex separation of isomers, significantly reducing scale-up costs and improving overall yield for API and polymer synthesis.
For industrial formulations and solution-processed organic electronics, precursor solubility dictates process viability. The asymmetric, 'kinked' structure of 1-[3-(2-Thienyl)phenyl]ethanone significantly lowers its crystal lattice energy compared to highly symmetric linear analogs. Quantitative solubility assays reveal that this meta-isomer achieves solubility limits exceeding 150 mg/mL in non-halogenated solvents like toluene at room temperature. The para-isomer (1-[4-(2-Thienyl)phenyl]ethanone), prone to strong intermolecular pi-pi stacking, typically exhibits solubility below 50 mg/mL under identical conditions [1].
| Evidence Dimension | Solubility limit in non-halogenated solvents |
| Target Compound Data | >150 mg/mL |
| Comparator Or Baseline | 1-[4-(2-Thienyl)phenyl]ethanone (<50 mg/mL) |
| Quantified Difference | >3-fold increase in solubility |
| Conditions | Standard solubility assay in anhydrous toluene at 25 °C |
The drastically improved solubility enables high-concentration flow chemistry and facilitates the use of environmentally benign, non-halogenated solvents in large-scale manufacturing.
Due to its meta-linkage which preserves a high triplet energy (>2.7 eV), this compound is the optimal starting material for synthesizing wide-bandgap host materials. It prevents exciton quenching that typically plagues para-substituted analogs, making it indispensable for high-efficiency blue and green PHOLED devices [1].
The acetyl group readily undergoes Claisen-Schmidt condensations to form chalcones, while the 2-thienyl moiety provides a valuable bioisostere for phenyl rings. The high regioselectivity of the thiophene ring allows for precise late-stage functionalization, streamlining the discovery and scale-up of novel kinase inhibitors and antimicrobial agents [2].
Leveraging its superior solubility (>150 mg/mL in toluene), this compound is highly suited as a monomeric building block for conjugated polymers and small-molecule semiconductors intended for solution processing techniques like spin-coating or inkjet printing, where symmetric analogs would precipitate prematurely [3].